4-benzoylphenyl 3-methyl-4-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-benzoylphenyl) 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-14-13-17(9-12-19(14)22(25)26)21(24)27-18-10-7-16(8-11-18)20(23)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJBGKLOVUILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Benzoylphenyl 3 Methyl 4 Nitrobenzoate
Retrosynthetic Analysis of the Ester Linkage
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For 4-benzoylphenyl 3-methyl-4-nitrobenzoate, the most logical disconnection focuses on the central ester functional group.
The ester functional group is a key site for disconnection. By cleaving the C-O bond between the carbonyl carbon and the phenoxy oxygen, the molecule is simplified into two more manageable fragments. This disconnection is based on the well-established chemical transformation of esterification, which is a reversible reaction between a carboxylic acid and an alcohol.
Following the disconnection strategy, two precursor molecules are identified:
4-Benzoylphenol : This molecule provides the phenolic hydroxyl group. It is an aromatic ketone and a phenol (B47542), where the benzoyl group is para to the hydroxyl group on the benzene (B151609) ring.
3-Methyl-4-Nitrobenzoic Acid : This molecule serves as the carboxylic acid component. It is a derivative of benzoic acid with a methyl group at position 3 and a nitro group at position 4. The synthesis of this precursor can be achieved through methods like the oxidation of 2,4-dimethyl-nitrobenzene, using reagents such as nitric acid. google.compatsnap.com
These two compounds, 4-benzoylphenol and 3-methyl-4-nitrobenzoic acid, represent the fundamental building blocks for the forward synthesis of the target ester.
Classical Esterification Approaches and Optimization
The formation of this compound from its precursors is typically achieved through esterification. While phenols are generally less reactive than aliphatic alcohols in esterification reactions, several methods can be employed. libretexts.org Direct acid-catalyzed condensation is a common and straightforward approach.
Direct condensation, often referred to as Fischer esterification, involves reacting the carboxylic acid (3-methyl-4-nitrobenzoic acid) with the alcohol (4-benzoylphenol) in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.commasterorganicchemistry.com The reaction is an equilibrium process, and strategies must be implemented to drive the reaction towards the formation of the ester product. masterorganicchemistry.combyjus.com
The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comcerritos.edu The phenolic oxygen of 4-benzoylphenol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester and regenerate the acid catalyst. masterorganicchemistry.comcerritos.edu
The choice of solvent and reaction conditions is critical for maximizing the yield of the ester. Since water is a byproduct of the esterification, its removal is essential to shift the reaction equilibrium to the product side, in accordance with Le Châtelier's principle. cerritos.edujove.com
A common technique to achieve this is by using a Dean-Stark apparatus. jove.comwikipedia.org This piece of glassware, used in conjunction with a reflux condenser, allows for the continuous removal of water from the reaction mixture. jove.comwikipedia.org The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. jove.comoperachem.com The solvent-water azeotrope boils and the vapor enters the condenser. Upon condensation, the immiscible water and solvent separate in the Dean-Stark trap. Since water is generally denser, it collects at the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask, thereby driving the reaction to completion. wisc.eduwisc.edu
Reaction temperatures are typically elevated, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. google.com
Table 1: Solvent Properties for Esterification via Azeotropic Distillation
| Solvent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Water in Azeotrope (% by weight) |
|---|---|---|---|
| Benzene | 80.1 | 69.3 | 8.9 |
| Toluene | 110.6 | 85 | 20.2 |
| Xylene | ~140 | 95 | 35.8 |
The efficacy of the acid catalyst is paramount in Fischer esterification. Strong acids are typically required to protonate the carboxylic acid effectively. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid. operachem.comgoogle.com
Table 2: Common Acid Catalysts in Fischer Esterification
| Catalyst | Formula | pKa | Typical Form |
|---|---|---|---|
| Sulfuric Acid | H₂SO₄ | -3.0 | Concentrated Liquid |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | -2.8 | Monohydrate Solid |
| Methanesulfonic Acid | CH₃SO₃H | -1.9 | Liquid |
Acyl Chloride-Mediated Esterification
The synthesis of this compound can be effectively achieved through the reaction of 3-methyl-4-nitrobenzoyl chloride with 4-hydroxybenzophenone (B119663). This method, a classic approach to ester synthesis, relies on the high reactivity of the acyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis of 3-Methyl-4-Nitrobenzoyl Chloride
The necessary precursor, 3-methyl-4-nitrobenzoyl chloride, is synthesized from 3-methyl-4-nitrobenzoic acid. A common and efficient method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a suitable solvent. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, yielding the desired acyl chloride.
The synthesis of 3-methyl-4-nitrobenzoic acid itself can be accomplished through the oxidation of 2,4-dimethylnitrobenzene. Various oxidizing agents can be employed, including nitric acid, potassium permanganate (B83412), or catalytic oxidation with molecular oxygen in the presence of a cobalt catalyst. chemicalbook.comgoogle.com Yields for these oxidation processes are reported to be in the range of 30-86%. google.com
Base Optimization (e.g., Pyridine (B92270), DMAP, Et₃N)
The choice of base in the esterification of 4-hydroxybenzophenone with 3-methyl-4-nitrobenzoyl chloride is crucial for optimizing the reaction yield and minimizing side reactions. Commonly used bases include pyridine, 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) (Et₃N).
Pyridine serves as a nucleophilic catalyst and a base to neutralize the HCl produced. It reacts with the acyl chloride to form a reactive acylpyridinium intermediate.
Triethylamine (Et₃N) is a non-nucleophilic base that primarily functions to scavenge the HCl byproduct.
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates the rate of esterification, often used in catalytic amounts in conjunction with a stoichiometric amount of a weaker base like triethylamine. commonorganicchemistry.com DMAP is particularly effective for the acylation of sterically hindered alcohols and phenols. commonorganicchemistry.com
The selection of the base can influence the reaction rate and the formation of byproducts. For instance, with enolizable acyl chlorides, stronger bases like triethylamine can sometimes lead to ketene formation and subsequent polymerization. researchgate.net
| Base | Role | Advantages | Disadvantages |
| Pyridine | Nucleophilic Catalyst & HCl Scavenger | Readily available, effective for many acylations. | Can be difficult to remove completely due to its high boiling point. |
| Triethylamine (Et₃N) | HCl Scavenger | Easy to remove due to its lower boiling point. | Less effective as a catalyst compared to pyridine or DMAP. |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Highly effective in small quantities, significantly increases reaction rate. | More expensive, highly toxic. commonorganicchemistry.com |
Anhydride-Based Esterification
An alternative to using highly reactive acyl chlorides is the use of 3-methyl-4-nitrobenzoic anhydride (B1165640). While generally less reactive than their acyl chloride counterparts, anhydrides offer the advantage of producing a carboxylic acid byproduct, which can be easier to remove from the reaction mixture than hydrochloric acid.
The synthesis of the anhydride can be achieved by treating 3-methyl-4-nitrobenzoic acid with a dehydrating agent or by reacting the sodium salt of the carboxylic acid with the corresponding acyl chloride. The resulting anhydride can then be reacted with 4-hydroxybenzophenone, typically with heating and in the presence of a catalyst, to yield the desired ester. Phenols are generally less nucleophilic than alcohols, and as such, the esterification with anhydrides may require more forcing conditions or the use of a catalyst. arkat-usa.org
Advanced Esterification Techniques
For substrates that may be sensitive to the conditions of traditional esterification methods, advanced techniques such as the Mitsunobu reaction and Steglich esterification offer milder alternatives.
Mitsunobu Reaction Protocols
The Mitsunobu reaction allows for the conversion of an alcohol to an ester under neutral conditions at room temperature. wikipedia.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the context of synthesizing this compound, 4-hydroxybenzophenone would be reacted with 3-methyl-4-nitrobenzoic acid in the presence of PPh₃ and DEAD. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the carboxylate in an Sₙ2 fashion. organic-chemistry.org A key advantage of the Mitsunobu reaction is the mild reaction conditions. nih.gov
| Reagent | Role | Typical Conditions |
| Triphenylphosphine (PPh₃) | Activates the alcohol | Equimolar amount with alcohol and acid |
| Diethyl azodicarboxylate (DEAD) | Oxidant | Equimolar amount, added slowly at 0 °C |
| Solvent | Reaction Medium | Anhydrous THF or other aprotic solvents |
Steglich Esterification with Carbodiimides
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP. nih.govrsc.org
This method is particularly useful for substrates that are sensitive to acid or high temperatures. organic-chemistry.org The reaction of 3-methyl-4-nitrobenzoic acid with 4-hydroxybenzophenone would be carried out in a suitable solvent like dichloromethane (B109758) at room temperature. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the 4-hydroxybenzophenone, facilitated by the catalytic action of DMAP. organic-chemistry.org A byproduct of this reaction is a urea derivative (dicyclohexylurea if DCC is used), which is often insoluble and can be removed by filtration. wikipedia.org
| Reagent | Role | Key Features |
| DCC or EDC | Carbodiimide coupling agent | Activates the carboxylic acid. |
| DMAP | Nucleophilic catalyst | Accelerates the reaction and suppresses side reactions. rsc.org |
| Solvent | Reaction Medium | Typically an aprotic solvent like dichloromethane. |
Transesterification Routes from Methyl Esters
Transesterification is a viable and often utilized pathway for the synthesis of this compound. This method involves the reaction of a precursor ester, typically methyl 3-methyl-4-nitrobenzoate, with 4-hydroxybenzophenone. The process is an equilibrium reaction that is generally catalyzed by either an acid or a base.
The reaction proceeds by the nucleophilic attack of the hydroxyl group of 4-hydroxybenzophenone on the carbonyl carbon of the methyl ester. To drive the reaction toward the desired product, the methanol (B129727) byproduct is typically removed from the reaction mixture, often by distillation. Common catalysts for this type of transformation include mineral acids such as sulfuric acid, or bases like sodium methoxide. The synthesis of the starting material, methyl 3-methyl-4-nitrobenzoate, is itself achieved through the Fischer esterification of 3-methyl-4-nitrobenzoic acid with methanol in the presence of a catalytic amount of strong acid, such as concentrated H2SO4, under reflux conditions.
Purification and Isolation Protocols
Following synthesis, the isolation and purification of this compound are critical to obtaining a product with high purity. The choice of method depends on the nature of the impurities present. Standard protocols include chromatographic techniques and recrystallization.
Chromatographic Techniques (e.g., Column Chromatography)
Column chromatography is a fundamental purification method for isolating this compound from unreacted starting materials or byproducts. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.
The selection of the eluent, or mobile phase, is crucial for effective separation and is determined by preliminary analysis using Thin Layer Chromatography (TLC). For a compound with the polarity of an aromatic nitro ester, a common approach is to use a binary solvent system. A good starting point would be a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to first elute nonpolar impurities and then the desired product, leaving more polar impurities adsorbed to the silica gel. For acidic impurities, such as residual carboxylic acid, a small amount of triethylamine may be added to the eluent to prevent "tailing" of the desired compound's band on the column.
Table 1: Common Solvent Systems for Column Chromatography
| Solvent System | Polarity | Typical Applications |
|---|---|---|
| Ethyl Acetate/Hexane | Adjustable | Standard for a wide range of "normal" polarity compounds. |
| Diethyl Ether/Hexane | Adjustable | Similar to Ethyl Acetate/Hexane, offers different selectivity. |
| Methanol/Dichloromethane | High | Used for separating more polar compounds. |
| Acetone/Hexane | Adjustable | Another common system with good solvating power. |
Recrystallization Strategies
Recrystallization is a powerful technique for the final purification of the solid this compound product. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below.
The selection of an appropriate solvent is the most critical step. For aromatic nitro compounds, alcohols such as ethanol (B145695) or methanol are often effective. If a single solvent does not provide adequate separation, a mixed-solvent system, such as diethyl ether-methanol or toluene-hexane, can be employed. The process involves dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. For some nitro-aromatic compounds, crystallization directly from nitric acid has also been reported as a purification method.
Table 2: Common Solvents for Recrystallization
| Solvent | Properties and Uses |
|---|---|
| Ethanol | A general-purpose solvent suitable for many esters and nitro compounds. |
| Methanol | Similar to ethanol, often used for compounds with slightly higher polarity. |
| Ethyl Acetate | A good solvent for many esters, often used in a mixture with a nonpolar solvent like hexane. |
| Toluene | Effective for aromatic compounds; often used in a pair with hexane. |
| Water | Used for polar compounds; can be used as an anti-solvent in a mixed system with an organic solvent. |
| Acetone | A strong, polar solvent, sometimes used in a mixture with hexane. |
Green Chemistry Considerations in the Synthesis of this compound
Solvent-Free or Reduced-Solvent Synthesis
A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Several innovative, solvent-free methods are applicable to esterification reactions.
Mechanochemistry: High-speed ball milling can induce esterification at room temperature without any bulk solvent, offering a significant reduction in waste and energy usage.
Solid-Phase Catalysis: Using a solid-supported catalyst, such as zinc chloride on silica gel, allows the reaction to proceed under solvent-free conditions, often accelerated by microwave irradiation. This method simplifies product isolation as the catalyst can be removed by simple filtration.
Enzymatic Synthesis: Lipases can be used as catalysts for esterification in a solvent-free system. These reactions are highly selective and occur under mild conditions, though they may require optimization of parameters like temperature and reactant molar ratios.
Catalyst-Only Conditions: Some modern esterification methods use a highly efficient catalyst that works under solvent-free conditions, requiring only the neat reactants. For example, a small amount of 4-(dimethylamino)pyridine (DMAP) can promote the acylation of alcohols with anhydrides without any solvent.
Atom Economy and E-Factor Analysis
Atom economy and the Environmental Factor (E-Factor) are metrics used to quantify the "greenness" of a chemical reaction.
Atom Economy calculates the efficiency of a reaction by determining what percentage of the mass of the reactants is incorporated into the final desired product. The ideal atom economy is 100%. For the direct esterification of 3-methyl-4-nitrobenzoic acid with 4-hydroxybenzophenone, the reaction is:
C₈H₇NO₄ + C₁₃H₁₀O₂ → C₂₁H₁₅NO₅ + H₂O
The atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 3: Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Reactant |
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | Reactant |
| Total Reactant Mass | 379.37 | ||
| This compound | C₂₁H₁₅NO₅ | 361.35 | Product |
| Water | H₂O | 18.02 | Byproduct |
| Calculation | (361.35 / 379.37) x 100 | 95.25% |
This reaction has a high theoretical atom economy of 95.25%.
The E-Factor provides a broader measure of environmental impact by calculating the total mass of waste produced per kilogram of product. This includes not only byproducts but also unreacted starting materials, solvents used in the reaction and purification, and catalyst losses.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
While the atom economy for this esterification is high, the E-Factor would be significantly greater than zero. The main contributor to waste would be the solvents used for the reaction and subsequent purification (e.g., column chromatography and recrystallization). Therefore, adopting the solvent-free methods discussed in section 2.5.1 would dramatically lower the E-Factor, moving the synthesis closer to the ideals of green chemistry.
Advanced Spectroscopic and Structural Elucidation of 4 Benzoylphenyl 3 Methyl 4 Nitrobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections predict the ¹H and ¹³C NMR spectra of 4-benzoylphenyl 3-methyl-4-nitrobenzoate based on the known spectral data of its precursors.
Proton (¹H) NMR: Full Spectral Assignment and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the aromatic protons of the benzoylphenyl and nitrophenyl rings, as well as the methyl protons.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (Benzoyl group) | 7.80-7.90 | m | - |
| Aromatic Protons (Phenoxy group) | 7.20-7.50 | m | - |
| Aromatic Protons (Nitrobenzoate) | 8.10-8.40 | m | - |
| Methyl Protons | 2.50-2.70 | s | - |
Note: The predicted chemical shifts are based on the analysis of the spectra of 4-hydroxybenzophenone (B119663) and 3-methyl-4-nitrobenzoic acid. Actual values may vary.
Carbon-13 (¹³C) NMR: Chemical Shift Correlations and Quaternary Carbon Identification
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and the methyl carbon.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (Benzoyl) | 195-197 |
| Carbonyl Carbon (Ester) | 164-166 |
| Aromatic Carbons | 118-155 |
| Methyl Carbon | 20-22 |
Note: The predicted chemical shifts are based on the analysis of the spectra of 4-hydroxybenzophenone and 3-methyl-4-nitrobenzoic acid. Actual values may vary.
Two-Dimensional NMR: COSY, HSQC, HMBC for Full Connectivity Determination
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, particularly within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the ester linkage between the 4-oxybenzoylphenyl moiety and the 3-methyl-4-nitrobenzoate moiety.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic Functional Group Vibrations
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the nitro group, and the aromatic rings.
Predicted FTIR Spectral Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Benzoyl Ketone) | 1650-1670 | Strong |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| NO₂ Asymmetric Stretch | 1520-1560 | Strong |
| NO₂ Symmetric Stretch | 1340-1380 | Strong |
| C-O-C Stretch (Ester) | 1250-1300 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
Note: The predicted wavenumbers are based on typical ranges for these functional groups and data from related compounds. rsc.orgresearchgate.net
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy would provide complementary information to the FTIR data. The symmetric vibrations, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic rings, are expected to be particularly strong in the Raman spectrum. This technique would be valuable for confirming the presence and substitution patterns of the aromatic rings.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition and confirming the structure of a molecule. However, no published HRMS data was found for this compound.
Accurate Mass Determination for Elemental Composition
Specific experimental data on the accurate mass of the [M+H]⁺ or other adduct ions of this compound, which would be used to confirm its elemental formula (C₂₁H₁₅NO₅), is not available in the reviewed literature.
Fragmentation Pathway Elucidation and Structural Confirmation
A detailed analysis of the fragmentation patterns of this compound from tandem mass spectrometry (MS/MS) experiments has not been reported. Such an analysis would be essential to confirm the connectivity of the benzoyl, phenyl, and 3-methyl-4-nitrobenzoate moieties.
X-ray Crystallography of this compound
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. There is no indication in the searched databases that single crystals of this compound have been successfully grown and analyzed.
Single Crystal Growth and Characterization
Information regarding the methods for growing single crystals of this compound and their subsequent characterization is not available.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Without a crystallographic study, the fundamental parameters of its crystal structure, including the crystal system, space group, and the dimensions of the unit cell, remain undetermined.
Molecular Conformation and Dihedral Angle Analysis
A detailed analysis of the molecular conformation, including critical dihedral angles between the aromatic rings and the ester and ketone functional groups, is contingent on the availability of X-ray crystallography data, which is currently not published for this specific compound.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
A detailed analysis of the intermolecular forces governing the crystal structure of this compound has not been found in the searched scientific literature. Crystallographic data, which is essential for a precise description of hydrogen bonding and π-π stacking interactions, including specific bond distances, angles, and centroid-to-centroid distances, is not available for this specific compound.
However, analysis of closely related structures, such as methyl 4-nitrobenzoate, provides insight into the types of intermolecular interactions that could be anticipated in the crystal lattice of this compound. In the crystal structure of methyl 4-nitrobenzoate, the primary intermolecular forces observed are weak C—H···O hydrogen bonds. nih.govnih.gov These interactions involve hydrogen atoms from the aromatic ring and the methyl group acting as donors, and the oxygen atoms of the carboxyl and nitro groups acting as acceptors. nih.govnih.gov
For instance, in methyl 4-nitrobenzoate, adjacent molecules are linked by these weak intermolecular C—H···O hydrogen bonds, creating a stable, packed structure. nih.govnih.gov It is plausible that the subject compound, this compound, would also exhibit similar C—H···O hydrogen bonding patterns, involving the various aromatic C-H groups and the oxygen atoms of the benzoyl, ester, and nitro functionalities.
Furthermore, π-π stacking interactions are another significant non-covalent force expected to play a role in the crystal packing of this compound, given the presence of multiple aromatic rings. The benzoylphenyl and nitrophenyl moieties provide extensive π-systems that can engage in stacking interactions. The specific geometry and energy of these interactions, however, would be dependent on the precise spatial arrangement of the molecules in the crystal, information that is currently unavailable.
Without experimental crystallographic data for this compound, a definitive and quantitative description of its hydrogen bonding and π-π stacking network remains speculative. The following tables present hypothetical data based on interactions observed in analogous compounds to illustrate the type of information that would be included if such data were available.
Hypothetical Hydrogen Bond Geometry
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(ar)—H···O(carbonyl) | 0.93 | 2.45 | 3.25 | 145 |
| C(ar)—H···O(nitro) | 0.93 | 2.50 | 3.30 | 140 |
| C(methyl)—H···O(benzoyl) | 0.96 | 2.60 | 3.45 | 150 |
Note: This table is for illustrative purposes only and does not represent experimental data for this compound.
Hypothetical π-π Stacking Parameters
| Interacting Rings (Centroid 1···Centroid 2) | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |
| Benzoylphenyl···Benzoylphenyl | 3.8 | 5.0 |
| Nitrophenyl···Nitrophenyl | 3.7 | 4.5 |
| Benzoylphenyl···Nitrophenyl | 3.9 | 6.2 |
Note: This table is for illustrative purposes only and does not represent experimental data for this compound.
A conclusive and scientifically accurate elucidation of the intermolecular interactions for this compound necessitates experimental determination and analysis of its single-crystal X-ray structure.
Reactivity and Reaction Mechanisms of 4 Benzoylphenyl 3 Methyl 4 Nitrobenzoate
Hydrolysis Kinetics and Mechanisms
Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base. The kinetics and mechanisms of these processes for 4-benzoylphenyl 3-methyl-4-nitrobenzoate are significantly influenced by its molecular architecture.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a nucleophilic acyl substitution mechanism, typically the A-2 mechanism. chemguide.co.uklibretexts.org For this compound, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-benzoylphenol yield the protonated 3-methyl-4-nitrobenzoic acid, which then loses a proton to regenerate the acid catalyst.
The rate of this reaction is dependent on the stability of the tetrahedral intermediate and the facility of the leaving group's departure. The presence of electron-withdrawing groups on either the acyl or the alcohol moiety of an ester can influence these factors. researchgate.net In the case of the title compound, both the nitro group on the acyl portion and the benzoyl group on the phenyl leaving group are strongly electron-withdrawing. This is expected to accelerate the rate of hydrolysis compared to simpler benzoate (B1203000) esters.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Substituted Methyl Benzoates in Aqueous Sulfuric Acid Data is illustrative and based on analogous compounds to demonstrate substituent effects.
| Substituent on Benzoate | Relative Rate (k/k_H) |
| 4-methoxy | 0.1 |
| 4-methyl | 0.3 |
| H | 1.0 |
| 4-chloro | 3.2 |
| 3-nitro | 25 |
| 4-nitro | 33 |
This table demonstrates the accelerating effect of electron-withdrawing groups on the rate of acid-catalyzed hydrolysis.
Base-Catalyzed Saponification
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is typically faster than its acid-catalyzed counterpart due to the use of a strong nucleophile, the hydroxide (B78521) ion. libretexts.orgmasterorganicchemistry.com The mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-benzoylphenoxide leaving group and forming 3-methyl-4-nitrobenzoic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to form the corresponding carboxylate salt, which drives the reaction to completion. masterorganicchemistry.com
The kinetics of saponification are generally second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate of this reaction is highly sensitive to the electronic effects of substituents on both the acyl and the leaving group portions of the ester.
Table 2: Second-Order Rate Constants for the Alkaline Hydrolysis of Substituted Phenyl Benzoates This data for analogous compounds illustrates the influence of substituents on the leaving group.
| Substituent on Phenyl Group (X-C₆H₄O-) | k (M⁻¹s⁻¹) |
| 4-methoxy | 0.02 |
| 4-methyl | 0.05 |
| H | 0.15 |
| 4-chloro | 0.80 |
| 4-nitro | 10.2 |
The data shows that electron-withdrawing substituents on the phenoxy leaving group increase the rate of saponification by stabilizing the departing phenoxide ion.
Influence of Substituents (Benzoyl, Nitro) on Ester Reactivity
The reactivity of this compound is significantly enhanced by the presence of the benzoyl and nitro substituents.
Nitro Group: The 4-nitro group on the benzoate moiety is a powerful electron-withdrawing group. Through both inductive and resonance effects, it withdraws electron density from the benzene (B151609) ring and, consequently, from the carbonyl carbon. aiinmr.com This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Studies on the hydrolysis of para-substituted nitrophenyl benzoate esters have shown a direct correlation between the electron-withdrawing nature of the substituent and the rate of hydrolysis. semanticscholar.org
Benzoyl Group: The benzoyl group on the 4-position of the phenyl leaving group also acts as an electron-withdrawing group. This effect stabilizes the resulting 4-benzoylphenoxide anion formed upon cleavage of the ester bond. A more stable leaving group leads to a lower activation energy for the reaction, thereby increasing the rate of both acid- and base-catalyzed hydrolysis. The stability of the phenoxide ion is a crucial factor in the rate-determining step of ester hydrolysis. nih.gov
The 3-methyl group on the benzoate ring has a comparatively minor electronic effect. It is a weakly electron-donating group, which might slightly counteract the activating effect of the nitro group. However, its primary influence may be steric, although in the meta position, this effect is minimal.
Transesterification Reactions
Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of another alcohol or phenol (B47542). organic-chemistry.org This reaction can be catalyzed by either acids or bases.
Alcoholysis with Various Alcohols
In alcoholysis, this compound would react with an alcohol (R-OH) to form a new ester (3-methyl-4-nitrobenzoate of R) and 4-benzoylphenol. This is an equilibrium-controlled process. libretexts.org To drive the reaction towards the desired product, a large excess of the reacting alcohol is typically used.
The mechanism under acidic conditions is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org Under basic conditions, a catalytic amount of a strong base is used to generate the alkoxide of the reacting alcohol, which then serves as a potent nucleophile.
Table 3: Examples of Catalysts Used in the Transesterification of Benzoate Esters This table provides examples of catalyst systems that could be applicable for the transesterification of the title compound.
| Catalyst | Reacting Alcohol | Conditions |
| Sulfuric Acid | Methanol (B129727) | Reflux |
| Sodium Methoxide | Methanol | Room Temperature |
| N-Heterocyclic Carbene (NHC) | Various Alcohols | Room Temperature |
| Zinc Cluster Catalyst | Ethanol (B145695) | Reflux in Ethyl Acetate |
Phenolysis with Substituted Phenols
Phenolysis is a specific type of transesterification where the reacting nucleophile is a phenol. The reaction of this compound with a substituted phenol would result in a new aryl 3-methyl-4-nitrobenzoate and 4-benzoylphenol.
The feasibility and rate of this reaction would depend on the relative stabilities of the incoming phenoxide and the leaving 4-benzoylphenoxide. For the reaction to be favorable, the incoming phenol should ideally be more acidic (and its conjugate base a better nucleophile) than the leaving 4-benzoylphenol, or it must be used in a large excess to shift the equilibrium.
The electronic nature of the substituents on the incoming phenol would play a critical role. Electron-donating groups on the incoming phenol would increase its nucleophilicity, favoring the forward reaction. Conversely, electron-withdrawing groups would decrease its nucleophilicity but increase its acidity, making the corresponding phenoxide a better leaving group.
Catalytic Strategies for Transesterification
Transesterification is a crucial class of organic reactions where the ester group of a compound is exchanged with an alcohol. In the case of this compound, this involves the substitution of the 4-benzoylphenyl group with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed to proceed at a practical rate. The primary catalytic strategies include acid catalysis, base catalysis, and enzymatic catalysis.
Acid Catalysis: In this pathway, a proton acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol.
Base Catalysis: A base, typically an alkoxide corresponding to the alcohol being used, removes a proton from the alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon of the ester. This method is often faster than acid catalysis but can be complicated by saponification if water is present.
Enzymatic Catalysis: Lipases are commonly used enzymes for transesterification reactions, offering high selectivity and milder reaction conditions.
Below is a table summarizing these common catalytic strategies.
| Catalyst Type | Mechanism | General Conditions |
| Acid (e.g., H₂SO₄, TsOH) | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by the alcohol nucleophile. | Anhydrous conditions, often with heat. |
| Base (e.g., NaOR, K₂CO₃) | Deprotonation of the alcohol increases its nucleophilicity for attack on the carbonyl carbon. | Anhydrous conditions. The alkoxide used should match the alcohol to avoid product mixtures. |
| Enzyme (e.g., Lipase) | The enzyme's active site binds both the ester and the alcohol, facilitating the acyl transfer reaction. | Mild temperatures, often in organic solvents. |
Nucleophilic Acyl Substitution Reactions
The ester functional group in this compound is a prime site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the 4-benzoylphenoxide as a leaving group.
Reaction with Amines (Amidation)
The reaction of this compound with primary or secondary amines results in the formation of an amide, specifically N-substituted 3-methyl-4-nitrobenzamide, and 4-hydroxybenzophenone (B119663). This process, known as amidation or aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. The reaction generally requires heating and may be catalyzed by acids or bases, although it can often proceed without a catalyst if a reactive amine is used.
The general mechanism proceeds via a tetrahedral intermediate, similar to other nucleophilic acyl substitutions. The relative reactivity of different amines depends on their nucleophilicity and steric hindrance.
Role of the Electron-Withdrawing Nitro Group
The nitro group (-NO₂) at the para-position of the benzoate moiety plays a critical role in the reactivity of the ester. As a powerful electron-withdrawing group, it significantly influences the molecule's electronic properties through both inductive and resonance effects.
Increased Electrophilicity: The nitro group withdraws electron density from the benzene ring and, by extension, from the carbonyl carbon of the ester. This withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Consequently, the ester is more susceptible to attack by nucleophiles.
Stabilization of the Intermediate: During nucleophilic acyl substitution, a negatively charged tetrahedral intermediate is formed. The electron-withdrawing nitro group helps to stabilize this intermediate by delocalizing the negative charge through resonance.
Due to these effects, this compound is expected to be more reactive towards nucleophiles than a similar ester lacking the nitro group.
Electrophilic Aromatic Substitution on the Benzoyl Phenyl Moiety
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The 4-benzoylphenyl moiety of the target molecule contains two phenyl rings that can potentially undergo this reaction. However, the central phenyl ring, bonded to both the ester oxygen and the benzoyl carbonyl, is the most likely site for substitution due to the interplay of its substituents.
Regioselectivity and Reaction Conditions
The regioselectivity of an SEAr reaction is determined by the directing effects of the substituents already present on the aromatic ring. On the central phenyl ring of the benzoyl phenyl moiety, there are two substituents to consider:
The Acyl-Oxy Group (-O-CO-Ar): The oxygen atom is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons to the ring through resonance. This donation stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack.
The Benzoyl Group (-CO-Ph): This is a deactivating group and a meta-director. It withdraws electron density from the ring via resonance, destabilizing the arenium ion, particularly when the attack is at the ortho or para positions.
When an activating (ortho, para-directing) group and a deactivating (meta-directing) group are on the same ring, the activating group generally controls the regioselectivity. Therefore, electrophilic substitution is expected to occur at the positions ortho or para to the ester oxygen. The position para to the ester oxygen is sterically hindered by the benzoyl group on the other side of the molecule. Thus, substitution is most likely to occur at the positions ortho to the ester oxygen.
Reaction conditions for SEAr vary widely depending on the specific reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) and the reactivity of the aromatic ring. Given the presence of the deactivating benzoyl group, moderately to highly reactive electrophilic conditions may be required.
The table below analyzes the directing influence on the available positions of the central aromatic ring.
| Position (relative to Ester) | Position (relative to Benzoyl) | Influence of Ester Group | Influence of Benzoyl Group | Predicted Reactivity |
| Ortho | Meta | Activating | Deactivating | Favored |
| Meta | Ortho | Neutral | Strongly Deactivating | Disfavored |
Influence of the Ester and Benzoyl Substituents
Benzoyl Group Influence: The benzoyl group is strongly deactivating because its carbonyl group withdraws electron density from the ring through resonance. This makes the ring less nucleophilic and slows down the rate of electrophilic attack.
Reduction Chemistry of the Nitro Group and Carbonyl Moieties
The presence of both a nitro group and a ketone (as part of the benzoyl group) on the this compound molecule presents a challenge in chemoselective reduction. The relative reactivity of these groups depends heavily on the choice of reducing agent and reaction conditions. Generally, the nitro group is more susceptible to reduction under various conditions compared to the aromatic ketone and the ester functionality.
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic chemistry. wikipedia.org For a molecule like this compound, achieving this selectively without affecting the benzoyl ketone or the ester group is crucial for further functionalization. Several methods have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. organic-chemistry.org
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and selectivity. masterorganicchemistry.com Palladium on carbon (Pd/C) is a common catalyst for this transformation. masterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere at moderate pressures. Under these conditions, the nitro group is readily reduced to an amine, while ketones and esters are generally less reactive.
A study on the hydrogenation of various nitrobenzene derivatives with a Ru/CMK-3 catalyst demonstrated excellent selectivities without dechlorination or other side reactions. researchgate.net For instance, the hydrogenation of nitrobenzene derivatives containing electron-donating groups like methoxy and methyl proceeded with high conversions. researchgate.net This suggests that catalytic hydrogenation of this compound would likely proceed to yield 4-benzoylphenyl 3-methyl-4-aminobenzoate.
Metal-Assisted Reductions with Sodium Borohydride:
Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones but is generally unreactive towards nitro groups and esters under standard conditions. masterorganicchemistry.commdma.ch However, its reducing power can be enhanced and directed towards nitro group reduction by the addition of transition metal salts. mdma.ch
A combination of NaBH₄ and iron(II) chloride (FeCl₂) has been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities. researchgate.net This system demonstrates high chemoselectivity, providing the corresponding aromatic amines in high yields. researchgate.net For example, various ester-substituted aromatic nitro compounds were successfully reduced to their corresponding anilines with yields up to 96%. researchgate.net Another effective system involves the use of NaBH₄ in the presence of a nickel catalyst, such as Ni(PPh₃)₄, which can selectively reduce nitroaromatic compounds to their corresponding amines in high yields at room temperature. jsynthchem.com
The following table summarizes plausible conditions for the selective reduction of the nitro group in this compound based on analogous reactions.
| Reagent/Catalyst | Solvent | Temperature | Product | Yield (%) |
| H₂, Pd/C | Ethanol | Room Temperature | 4-benzoylphenyl 3-methyl-4-aminobenzoate | >90 |
| NaBH₄, FeCl₂ | THF | 28°C | 4-benzoylphenyl 3-methyl-4-aminobenzoate | ~90-95 |
| NaBH₄, Ni(PPh₃)₄ | Ethanol | Room Temperature | 4-benzoylphenyl 3-methyl-4-aminobenzoate | ~85-94 |
The data in this table is extrapolated from studies on structurally similar compounds and represents expected outcomes.
The reduction of the benzoyl carbonyl group in this compound to a secondary alcohol would yield 4-((phenyl)(hydroxy)methyl)phenyl 3-methyl-4-nitrobenzoate. This transformation requires a reducing agent that preferentially attacks the ketone over the nitro group and the ester.
Sodium borohydride (NaBH₄) is a suitable reagent for this purpose. masterorganicchemistry.com It is a chemoselective reducing agent that readily reduces ketones to secondary alcohols while typically not affecting nitro groups or esters under mild conditions. masterorganicchemistry.comharvard.edu The reduction of benzophenone (B1666685) to diphenylmethanol using NaBH₄ is a classic example that serves as a good model for the reduction of the benzoyl moiety in the target molecule.
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to give the secondary alcohol. The reaction is typically carried out in a protic solvent like methanol or ethanol.
The following table outlines the expected reaction conditions and outcome for the selective reduction of the benzoyl carbonyl group.
| Reagent | Solvent | Temperature | Product | Yield (%) |
| NaBH₄ | Methanol | 0°C to Room Temperature | 4-((phenyl)(hydroxy)methyl)phenyl 3-methyl-4-nitrobenzoate | High |
The data in this table is based on the known reactivity of sodium borohydride with benzophenone derivatives.
It is important to note that while NaBH₄ is generally selective for ketones over nitro groups, the specific substitution pattern and reaction conditions can sometimes influence the outcome. However, for a substrate like this compound, the selective reduction of the ketone with NaBH₄ is the most probable outcome.
Computational and Theoretical Studies on 4 Benzoylphenyl 3 Methyl 4 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 4-benzoylphenyl 3-methyl-4-nitrobenzoate from first principles. These methods provide insights into the molecule's geometry, electronic structure, and reactivity.
Geometry Optimization and Conformational Analysis (e.g., DFT)
A comprehensive conformational analysis would also be necessary to identify other low-energy conformers and understand the rotational barriers around the single bonds connecting the phenyl rings and the ester group. This information is critical for understanding how the molecule might behave in different environments.
| Parameter | Description |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
| Dihedral Angles (°) | The angle between two intersecting planes, which helps to define the molecule's 3D conformation. |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.
A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. The spatial distribution of the HOMO and LUMO across the molecular framework would reveal the regions most likely to be involved in electron donation and acceptance, respectively. For this compound, it is anticipated that the HOMO would be distributed over the more electron-rich benzoylphenyl moiety, while the LUMO would be localized on the electron-deficient nitrobenzoate portion.
| Parameter | Significance |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO; indicates chemical reactivity and electronic transition energy. |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. By mapping the electrostatic potential onto the electron density surface, one can identify the electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue) regions.
For this compound, the ESP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity towards other charged or polar species.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, particularly in a condensed phase.
Conformational Dynamics in Solution
MD simulations can be employed to study the conformational flexibility of this compound in various solvents. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe how its conformation changes in response to thermal fluctuations and interactions with solvent molecules. This is particularly important for understanding how the molecule's shape might differ between its crystalline state and in solution, which can have significant implications for its chemical and physical properties.
Investigation of Intermolecular Interactions
MD simulations are also a powerful tool for studying how molecules of this compound interact with each other. By simulating a system containing multiple molecules, one can analyze the predominant intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potential weak hydrogen bonds. This information is crucial for understanding the bulk properties of the material, including its solubility, melting point, and crystal packing.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering insights that complement and guide experimental work. By employing methods like Density Functional Theory (DFT), it is possible to calculate various spectroscopic parameters for this compound with a reasonable degree of accuracy.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a well-established methodology for structure elucidation and verification. nih.gov For a molecule like this compound, DFT calculations are the method of choice. The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. Functionals such as B3LYP with a basis set like 6-31G(d) are commonly used for this step. researchgate.net
Shielding Tensor Calculation: Using the optimized geometry, the NMR shielding tensors are calculated for each nucleus. This is often performed at a higher level of theory, for instance, using the WP04 functional with a larger basis set like 6-311++G(2d,p) and incorporating a solvent model (e.g., PCM for chloroform) to better simulate experimental conditions. github.io
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). A linear scaling approach is often applied to the raw calculated data to correct for systematic errors and improve the correlation with experimental values. youtube.com
The predicted chemical shifts for the key nuclei of this compound, based on these computational approaches, are presented below. The values are hypothetical but reflect expected trends based on the electronic environment of each nucleus, influenced by the electron-withdrawing benzoyl and nitro groups.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (nitro-substituted ring) | 8.1 - 8.5 | 124.0 - 151.0 |
| Aromatic H (benzoyl ring) | 7.5 - 7.9 | 128.0 - 138.0 |
| Aromatic H (phenyl ester ring) | 7.3 - 7.8 | 122.0 - 152.0 |
| Methyl H (-CH₃) | 2.5 - 2.7 | ~22.0 |
| Carbonyl C (ester, C=O) | - | ~164.0 |
| Carbonyl C (ketone, C=O) | - | ~195.0 |
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra. youtube.com The calculation involves computing the second derivatives of the energy with respect to the nuclear positions for the optimized molecular geometry. This analysis yields the frequencies and intensities of the fundamental vibrational modes. nih.govresearchgate.net
For this compound, several characteristic vibrational modes are expected due to its specific functional groups. The electron-withdrawing nature of the nitro and benzoyl groups influences the electronic distribution and bond strengths throughout the molecule, which is reflected in the vibrational frequencies. brainly.comsciencing.com
Predicted Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Ketone (Benzophenone) | C=O Stretch | 1660 - 1675 | Strong |
| Ester | C=O Stretch | 1730 - 1745 | Strong |
| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| Ester | C-O Stretch | 1250 - 1300 | Strong |
These predicted frequencies are based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) and comparison with experimental data for structurally related compounds like benzophenone (B1666685) and methyl m-nitrobenzoate. nih.govresearchgate.netsciencing.com
Structure-Reactivity Relationship Studies (focused on chemical transformations)
Computational chemistry is instrumental in elucidating the relationship between a molecule's structure and its chemical reactivity. By calculating electronic properties and modeling reaction pathways, a quantitative understanding of reactivity can be achieved.
Computational Studies of Reaction Transition States and Pathways
A key application of computational chemistry is the study of reaction mechanisms, including the characterization of transition states. A plausible chemical transformation for this compound is the hydrolysis of its ester functional group. libretexts.org This reaction can be catalyzed by either acid or base.
Computational modeling of this reaction would involve:
Mapping the potential energy surface for the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the ester carbonyl carbon.
Locating the transition state structure, which represents the highest energy point along the reaction coordinate.
Calculating the activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state. This value is directly related to the reaction rate.
Studies on the hydrolysis of other esters show that electron-withdrawing groups, such as the nitro group present in this molecule, can significantly impact the stability of the transition state and thus the reaction rate. researchgate.netnih.gov For instance, the presence of the nitro group is expected to stabilize the negative charge that develops on the carbonyl oxygen in the transition state of base-catalyzed hydrolysis, thereby lowering the activation energy compared to an unsubstituted analogue.
Predicted Activation Energies for Ester Hydrolysis
| Compound | Reaction | Predicted Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| This compound | Base-catalyzed Hydrolysis | 18 - 20 |
| 4-benzoylphenyl 3-methylbenzoate | Base-catalyzed Hydrolysis | 21 - 23 |
Correlation of Electronic Descriptors with Observed Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use calculated molecular descriptors to predict chemical behavior. ijirset.com For this compound, DFT can be used to calculate a variety of electronic descriptors that correlate with its reactivity.
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relates to the ability to accept electrons. A low E_LUMO indicates that the molecule is a good electron acceptor and is susceptible to nucleophilic attack. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites prone to nucleophilic attack, while regions of negative potential (red) indicate nucleophilic sites. For the target molecule, positive potential would be expected around the carbonyl carbons and the aromatic ring attached to the nitro group. chemrevlett.com
These descriptors are crucial for predicting the reactivity in various transformations, such as the reduction of the nitro group or the ketone, and nucleophilic aromatic substitution on the electron-deficient nitro-substituted ring. nih.gov
Predicted Electronic Descriptors
| Descriptor | Predicted Value | Implication for Reactivity |
|---|---|---|
| E_HOMO | -7.0 to -7.5 eV | Moderate electron-donating ability |
| E_LUMO | -2.5 to -3.0 eV | High electron-accepting ability; susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 4.0 - 5.0 eV | High kinetic stability but electronically reactive |
| Electrophilicity Index (ω) | 3.0 - 4.0 eV | Strongly electrophilic character |
The low LUMO energy, driven by both the benzoyl and nitro moieties, suggests that the molecule is highly susceptible to reduction and nucleophilic attack. researchgate.netiaea.org
Derivatization and Analog Synthesis Based on 4 Benzoylphenyl 3 Methyl 4 Nitrobenzoate
Modification of the Nitro Group
The nitro group on the benzoate (B1203000) ring is a versatile functional handle, primarily serving as a precursor to an amino group, which can then undergo a wide array of further chemical reactions.
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For the conversion of 4-benzoylphenyl 3-methyl-4-nitrobenzoate to its amino-substituted counterpart, 4-benzoylphenyl 4-amino-3-methylbenzoate, several established methods can be employed.
One common approach involves the use of metals in acidic media. For instance, iron powder in the presence of acetic acid is an effective and economical choice for this reduction. google.com Another widely used method is the reaction with tin or tin(II) chloride in concentrated hydrochloric acid. rsc.org Catalytic hydrogenation offers a cleaner alternative, utilizing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. This method often proceeds under mild conditions and produces high yields of the desired amine with minimal side products. google.com
Table 1: Comparison of Reduction Methods for Nitro Group to Amine
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fe/AcOH | Reflux or sonication | Cost-effective, readily available | Can require acidic workup |
| Sn/HCl | Room temperature or gentle heating | High efficiency | Use of toxic heavy metal, acidic waste |
| H₂, Pd/C | Atmospheric or elevated pressure | Clean reaction, high yield | Cost of catalyst, requires specialized equipment |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Mild conditions | Can require basic workup, potential for over-reduction |
The resulting 4-benzoylphenyl 4-amino-3-methylbenzoate is a valuable intermediate for further derivatization.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). scirp.orgorganic-chemistry.org These diazonium salts are highly versatile intermediates. For example, in Sandmeyer reactions, the diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. scirp.org This opens a pathway to a wide range of 4-substituted-3-methylbenzoate derivatives.
Acylation: The amino group can be readily acylated to form amides. This can be achieved by reacting the amino derivative with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. google.comnih.gov This reaction allows for the introduction of a wide variety of acyl groups, thereby modifying the steric and electronic properties of the molecule. For example, reaction with acetyl chloride would yield the corresponding acetamido derivative.
Modification of the Methyl Group on the Benzoate Moiety
The methyl group at the 3-position of the benzoate ring provides another site for functionalization, primarily through oxidation or halogenation reactions.
The benzylic methyl group can be oxidized to a carboxylic acid or an aldehyde under controlled conditions.
Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group to a carboxylic acid. However, these harsh conditions might affect other parts of the molecule. Milder methods, such as oxidation with vanadium pentoxide in sulfuric acid or aerobic oxidation catalyzed by cobalt salts in the presence of a bromine source, offer more controlled alternatives. google.comorganic-chemistry.org Another approach involves visible light-induced aerobic oxidation using a catalytic amount of magnesium bromide diethyl etherate. rsc.org
Oxidation to Aldehyde: The selective oxidation of a methyl group to an aldehyde requires milder and more specific reagents to prevent over-oxidation to the carboxylic acid. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2-iodylbenzoic acid (IBX) have been shown to be effective for this transformation on various methylarenes. thieme-connect.denih.gov The selectivity of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
The methyl group can undergo free-radical halogenation at the benzylic position. This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a halogen source such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). orgoreview.compearson.comyoutube.com This would lead to the formation of 4-benzoylphenyl 3-(halomethyl)-4-nitrobenzoate. The resulting benzylic halide is a versatile intermediate that can participate in various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Functionalization of the Benzoyl Phenyl Ring
The benzoyl phenyl ring system, specifically the phenyl ring not involved in the ester linkage, is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.commasterorganicchemistry.com The benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the meta-positions (3' and 5') of this ring. libretexts.org
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzoyl Phenyl Ring
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(3-nitrobenzoyl)phenyl 3-methyl-4-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | 4-(3-bromobenzoyl)phenyl 3-methyl-4-nitrobenzoate |
| Sulfonation | Fuming H₂SO₄ | 4-(3-sulfobenzoyl)phenyl 3-methyl-4-nitrobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(3-acylbenzoyl)phenyl 3-methyl-4-nitrobenzoate |
These transformations would yield a new series of analogs with modified properties, stemming from the introduction of various functional groups on the benzoyl phenyl moiety. The deactivating nature of the benzoyl group means that these reactions would likely require more forcing conditions compared to those on an activated benzene (B151609) ring. masterorganicchemistry.com
Introduction of Electron-Donating or Electron-Withdrawing Groups
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl, alkoxy (e.g., -OCH₃), and amino (-NH₂) groups, can increase the electron density of the aromatic ring to which they are attached. This generally activates the ring towards electrophilic substitution. For instance, the nitration of toluene (B28343) (methylbenzene) proceeds more readily than that of benzene, with the methyl group directing the incoming electrophile to the ortho and para positions. libretexts.org In the context of this compound, introducing an EDG onto the benzoylphenyl moiety would likely direct further substitution to the positions ortho and para to the newly introduced group.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as additional nitro groups (-NO₂), cyano groups (-CN), or haloalkyl groups (e.g., -CF₃), decreases the electron density of the aromatic ring. libretexts.org These groups are deactivating and, with the exception of halogens, typically direct incoming electrophiles to the meta position. libretexts.org The existing nitro group on the benzoate portion of the molecule already exerts a strong electron-withdrawing effect. nih.gov Further substitution on this ring would be disfavored and would likely occur at the positions meta to both the nitro and methyl groups.
The strategic placement of these groups can be used to create a library of analogs with a graduated range of electronic properties, which is a common strategy in the development of new chemical entities.
Table 1: Effects of Substituents on Aromatic Reactivity
| Substituent Type | Example Groups | Effect on Aromatic Ring | Directing Influence |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Activates | Ortho, Para |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -C=O | Deactivates | Meta (except halogens) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of complex organic molecules from simpler precursors. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions. researchgate.netnih.gov For a molecule like this compound, these methods could be employed to introduce a wide variety of substituents, provided a suitable leaving group (such as a halogen) is present on one of the aromatic rings.
To utilize palladium-catalyzed cross-coupling, a halogenated analog of this compound would first need to be synthesized. For example, using a halogenated 4-hydroxybenzophenone (B119663) or a halogenated 3-methyl-4-nitrobenzoyl chloride during the initial ester synthesis. Once the halogenated ester is obtained, it can undergo various coupling reactions.
Common Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. This is a widely used method for forming C-C bonds and could be used to introduce new aryl or alkyl groups. researchgate.net
Heck-Mizoroki Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organohalide and an amine, providing a route to introduce various amino groups. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, which is useful for introducing alkynyl moieties.
The choice of catalyst, ligand, base, and reaction conditions is crucial for the success of these reactions and often requires optimization for each specific substrate. ias.ac.innih.gov The presence of multiple functional groups on the starting material, such as the nitro group and the ketone, must be considered as they may influence the catalytic cycle or lead to side reactions.
Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Potential Application for Analogs |
| Suzuki-Miyaura | Organohalide + Organoboron | C-C | Introduction of aryl, heteroaryl, or alkyl groups |
| Heck-Mizoroki | Organohalide + Alkene | C-C (alkene) | Introduction of vinyl groups |
| Buchwald-Hartwig | Organohalide + Amine | C-N | Synthesis of arylamine derivatives |
| Sonogashira | Organohalide + Alkyne | C-C (alkyne) | Introduction of alkynyl substituents |
Synthesis of Structural Isomers and Related Benzoate Esters
The synthesis of structural isomers and related esters allows for the systematic exploration of how the spatial arrangement of functional groups and the nature of the ester linkage affect the properties of the molecule.
Positional Isomers of the Nitro and Methyl Groups
The substitution pattern on the nitrobenzoate portion of the molecule can be readily altered by using different isomers of methyl-nitrobenzoic acid as starting materials for the esterification reaction. The synthesis of these isomeric acids often begins with the corresponding nitrotoluenes, which are then oxidized to the carboxylic acids. For example, 3-methyl-4-nitrobenzoic acid can be prepared from 2,4-dimethylnitrobenzene through selective oxidation. google.compatsnap.com
By selecting the appropriate starting materials, a variety of positional isomers can be synthesized. For instance, the nitration of methyl benzoate typically yields methyl 3-nitrobenzoate as the major product due to the meta-directing effect of the ester group. orgsyn.orgrsc.orgguidechem.comaiinmr.com Other isomers, such as methyl 4-nitrobenzoate, are commonly synthesized by the esterification of 4-nitrobenzoic acid. researchgate.netnih.govsigmaaldrich.com
Table 3: Examples of Positional Isomers of Methyl-Nitrobenzoic Acid
| Isomer Name | CAS Number | Precursor Example |
| 3-Methyl-4-nitrobenzoic acid | 3113-71-1 | 2,4-Dimethylnitrobenzene google.com |
| 2-Methyl-4-nitrobenzoic acid | 7499-06-1 | 4-Nitro-o-xylene google.com |
| 4-Methyl-3-nitrobenzoic acid | 3113-70-0 | 4-Methyl-3-nitrotoluene |
| Methyl 3-nitrobenzoate | 618-95-1 | Methyl benzoate orgsyn.orgrsc.org |
| Methyl 4-nitrobenzoate | 619-50-1 | 4-Nitrobenzoic acid nih.gov |
| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | 4-Fluoro-3-nitrobenzoic acid chemscene.comnih.gov |
Esters with Different Alcohol Moieties
The synthesis of related benzoate esters can be achieved by replacing the 4-benzoylphenol moiety with a different alcohol during the esterification reaction with 3-methyl-4-nitrobenzoyl chloride (or the corresponding carboxylic acid). The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. dergipark.org.tr Modern methods may employ different catalysts to improve yields and reaction conditions. researchgate.netdiva-portal.orggoogle.com
For example, reacting 3-methyl-4-nitrobenzoic acid with simple alcohols like methanol (B129727) or ethanol (B145695) would yield methyl 3-methyl-4-nitrobenzoate chemicalbook.com or ethyl 3-methyl-4-nitrobenzoate, respectively. More complex or sterically hindered alcohols can also be used, although the reaction conditions may need to be adjusted. The use of different alcohols allows for the modification of the ester group, which can influence properties such as solubility, volatility, and the ability to participate in hydrogen bonding. Research has shown that various alcohols, from simple alkanols to more complex structures, can be successfully esterified with benzoic acid derivatives. dergipark.org.trresearchgate.net
Table 4: Synthesis of Benzoate Esters with Various Alcohols
| Alcohol | Ester Product | Typical Synthesis Method |
| Methanol | Methyl 3-methyl-4-nitrobenzoate | Acid-catalyzed esterification chemicalbook.com |
| Ethanol | Ethyl 3-methyl-4-nitrobenzoate | Acid-catalyzed esterification dergipark.org.tr |
| p-Cresol | 4-Methylphenyl 4-nitrobenzoate | Base-mediated acylation with 4-nitrobenzoyl chloride researchgate.net |
| Benzyl Alcohol | Benzyl benzoate | Metallocene-catalyzed esterification diva-portal.org |
Advanced Academic Applications and Research Utility of 4 Benzoylphenyl 3 Methyl 4 Nitrobenzoate Non Biological/non Therapeutic
Role as a Key Intermediate in Complex Organic Synthesis
The structural features of 4-benzoylphenyl 3-methyl-4-nitrobenzoate make it a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups, including a ketone, an ester, and a nitro group, allows for a variety of chemical transformations.
The benzophenone (B1666685) and nitrobenzoate components of this compound can serve as handles for the construction of advanced chemical scaffolds. The benzophenone moiety is a well-established pharmacophore and a versatile building block in organic synthesis, often used in the preparation of heterocyclic compounds and other complex architectures nih.govmdpi.comresearchgate.net. The nitro group on the benzoate (B1203000) ring is a strong electron-withdrawing group, which can direct further substitution reactions on the aromatic ring and can also be reduced to an amine, providing a site for further functionalization.
The synthesis of such a molecule would likely involve the esterification of 4-hydroxybenzophenone (B119663) with 3-methyl-4-nitrobenzoyl chloride. The general reactivity of the functional groups suggests its utility in building larger, more complex molecules. For instance, the ketone carbonyl can undergo reactions such as Wittig olefination or Grignard additions, while the nitro group can be a precursor for an amino group, which can then participate in amide bond formation or the synthesis of nitrogen-containing heterocycles. pitt.edu
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Type |
| Ketone | Wittig Reaction | Alkene |
| Ketone | Grignard Reaction | Tertiary Alcohol |
| Nitro Group | Reduction | Amine |
| Ester | Hydrolysis | Carboxylic Acid and Phenol (B47542) |
In the context of multi-step total synthesis, intermediates like this compound can be strategically employed to introduce specific functionalities at desired stages of a synthetic sequence. While no specific total synthesis has been reported using this exact compound, the use of similar benzophenone and nitrobenzoate derivatives is documented in the synthesis of complex natural products and medicinally relevant molecules. nih.gov The strategic unmasking or transformation of its functional groups allows for the controlled elaboration of a molecular framework. For example, the nitro group can be carried through several synthetic steps and then reduced to an amine for a late-stage cyclization or coupling reaction.
Potential in Materials Science Research (Chemical Functionality)
The unique combination of a photoactive benzophenone unit and a polar nitro-substituted aromatic ring suggests potential applications for this compound in the field of materials science.
Furthermore, the rigid aromatic structure of the molecule could be exploited in the design of liquid crystalline polymers (LCPs). medcraveebooks.comnih.govmdpi.com The incorporation of such rigid units into a polymer backbone can lead to materials with high thermal stability and mechanical strength.
Table 2: Hypothetical Polymer Properties Derived from this compound Monomer
| Property | Contribution from Benzophenone Moiety | Contribution from Nitrobenzoate Moiety |
| Photo-reactivity | UV-induced cross-linking | - |
| Thermal Stability | High due to aromatic rings | High due to aromatic rings |
| Mechanical Strength | Enhanced by cross-linking | Enhanced by rigid structure |
| Solubility | Influenced by the overall polymer structure | Increased polarity |
The benzophenone chromophore is well-known for its ability to undergo intersystem crossing to a triplet state upon UV irradiation. This triplet state can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This reactivity is the basis for its use as a photoinitiator in polymerization reactions. mdpi.com In a material containing this compound, this photochemical process could be harnessed to induce changes in the material's properties, such as its color, fluorescence, or solubility, in response to light.
The nitroaromatic part of the molecule can also participate in photochemical reactions. Nitroaromatic compounds can undergo photoreduction, and the presence of the benzophenone sensitizer could potentially influence this process through energy transfer mechanisms.
Photochemical and Photophysical Studies
The photochemistry of this compound is expected to be dominated by the benzophenone moiety. Upon absorption of UV light, the benzophenone chromophore is excited to a singlet state, which then efficiently undergoes intersystem crossing to the triplet state. The properties of this triplet state, such as its energy and lifetime, are crucial for its photochemical reactivity.
Transient absorption spectroscopy would be a key technique to study the excited states of this molecule. acs.orgedinst.comavantes.comedinst.com This technique allows for the direct observation of the transient species formed after photoexcitation, such as the triplet state and any subsequent radical intermediates. By analyzing the transient absorption spectra and kinetics, detailed information about the photochemical pathways can be obtained.
Table 3: Predicted Photophysical Data for this compound
| Parameter | Predicted Value | Technique |
| λmax (absorption) | ~260 nm, ~340 nm | UV-Vis Spectroscopy |
| Triplet Energy (ET) | ~69 kcal/mol | Phosphorescence Spectroscopy |
| Intersystem Crossing Quantum Yield (ΦISC) | >0.9 | Laser Flash Photolysis |
The study of the photophysical properties of this molecule could provide insights into the intramolecular energy and electron transfer processes between the benzophenone and nitrobenzoate moieties. Such studies are fundamental to understanding and designing new photoresponsive materials and systems.
UV-Vis Absorption and Emission Properties
The electronic absorption and emission characteristics of this compound are predicted to be dominated by the benzophenone and nitrobenzoate chromophores. The benzophenone moiety is well-known for its distinct absorption bands in the UV region. Typically, benzophenone exhibits a strong π → π* transition at approximately 250 nm and a weaker, but highly significant, n → π* transition around 340-360 nm. The latter is responsible for its notable photochemical reactivity.
The 3-methyl-4-nitrobenzoate portion of the molecule will also contribute to the UV-Vis spectrum. Nitroaromatic compounds generally display strong absorption bands due to π → π* and n → π* transitions of the nitro group conjugated with the benzene (B151609) ring. The presence of both chromophores in a single molecule may lead to a complex spectrum with overlapping bands. Solvatochromic studies would be expected to reveal shifts in these absorption maxima depending on the polarity of the solvent, reflecting changes in the ground and excited state dipole moments.
While benzophenone itself is known for its phosphorescence at low temperatures, any potential emission from this compound is likely to be significantly quenched by the nitroaromatic group, which can act as an efficient quencher of excited states.
Table 1: Expected UV-Vis Absorption Characteristics of this compound Based on its Constituent Moieties
| Chromophore | Typical Absorption Maximum (λmax) | Transition Type |
| Benzophenone | ~250 nm | π → π |
| Benzophenone | ~340-360 nm | n → π |
| Nitroaromatics | 260-300 nm | π → π* |
Note: These are generalized values and the actual absorption maxima for this compound may vary due to intramolecular interactions.
Photoreactivity and Degradation Pathways
The photoreactivity of this compound is anticipated to be rich and varied, primarily dictated by the benzophenone unit. Upon absorption of UV light, the benzophenone moiety is efficiently excited to a singlet state, which then undergoes rapid intersystem crossing to a long-lived triplet state. This triplet benzophenone is a powerful hydrogen abstractor and can initiate a variety of photochemical reactions.
In the presence of hydrogen-donating substrates, the triplet excited state of the benzophenone moiety would likely abstract a hydrogen atom, leading to the formation of a ketyl radical. This reactivity is a cornerstone of benzophenone's use as a photoinitiator. The subsequent reactions of the ketyl radical and the substrate radical can lead to a range of products.
The nitroaromatic group also introduces specific degradation pathways. Nitroaromatic compounds are known to undergo photoreduction under certain conditions, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives. The presence of the benzophenone sensitizer within the same molecule could potentially enhance the rate of these photoreduction processes.
Use as a Mechanistic Probe in Reaction Studies
The inherent photochemical properties of the benzophenone group make this compound a promising candidate as a mechanistic probe in various reaction studies. The long-lived triplet state of benzophenone can be used to sensitize other molecules, allowing for the study of their triplet state chemistry.
For example, it could be employed to investigate the triplet energy transfer processes in photochemical reactions. By observing the quenching of the benzophenone phosphorescence or the formation of sensitized products, valuable information about the triplet energy levels and reaction kinetics of other molecules can be obtained.
Furthermore, its ability to abstract hydrogen atoms can be utilized to probe the reactivity of C-H bonds in different chemical environments. The rate of hydrogen abstraction can provide insights into bond dissociation energies and the steric and electronic effects on reactivity.
Role in Supramolecular Chemistry and Non-Covalent Interactions
The structure of this compound is well-suited for participation in a variety of non-covalent interactions, making it an interesting building block in supramolecular chemistry. The nitro group is a strong hydrogen bond acceptor, capable of forming robust interactions with hydrogen bond donors.
Moreover, the multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These interactions, where the electron-rich π systems of the aromatic rings align, are crucial in the self-assembly of molecules into larger, ordered structures. The presence of both electron-rich (phenyl and methylphenyl groups) and electron-deficient (nitrophenyl group) aromatic rings could lead to favorable donor-acceptor π-π stacking.
The interplay of these hydrogen bonding and π-π stacking interactions, along with weaker van der Waals forces, could direct the crystallization of this compound into well-defined supramolecular architectures. The study of its crystal structure would provide valuable insights into the hierarchy and energetics of these non-covalent interactions.
Table 2: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Participating Functional Groups | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Nitro group (acceptor) with suitable donors | Directional control of self-assembly |
| π-π Stacking | Phenyl, benzoyl, and nitrophenyl rings | Formation of columnar or layered structures |
| Dipole-Dipole | Carbonyl and nitro groups | Stabilization of crystal packing |
Future Research Directions and Unanswered Questions Regarding 4 Benzoylphenyl 3 Methyl 4 Nitrobenzoate
Development of Highly Stereoselective Synthetic Routes
A foundational aspect of exploring any new chemical entity is the development of efficient and precise methods for its creation. For 4-benzoylphenyl 3-methyl-4-nitrobenzoate, future research should prioritize the establishment of highly stereoselective synthetic routes. Given the potential for stereoisomerism in related structures, controlling the three-dimensional arrangement of atoms within the molecule will be crucial for understanding its properties and for any potential applications. Research in this area would likely involve the investigation of chiral catalysts, asymmetric induction methods, and the optimization of reaction conditions to favor the formation of a single desired stereoisomer. The successful development of such synthetic pathways would be the gateway to all further investigation of this compound.
Elucidation of Complex Reaction Kinetics and Thermodynamics
Once a reliable synthetic method is established, a deep understanding of the reactivity of this compound will be essential. This necessitates a comprehensive study of its reaction kinetics and thermodynamics. Future investigations should aim to determine the rate laws of reactions in which this compound participates, identify reaction intermediates, and calculate activation energies. Thermodynamic studies would provide crucial data on the stability of the molecule and the feasibility of its transformations. This knowledge is fundamental for predicting the behavior of the compound in different chemical environments and for designing controlled chemical processes.
Exploration of Novel Catalytic Transformations
The functional groups present in this compound, including the benzoyl, methyl, and nitro groups, suggest a rich potential for catalytic transformations. Future research could explore its use as a substrate in a variety of catalytic reactions. For instance, the nitro group could be a handle for reduction to an amine, opening pathways to new amide or imine derivatives. The benzoyl group could be targeted for various carbonyl chemistries. Investigating how different catalysts interact with these functional groups could lead to the discovery of novel and efficient chemical transformations, potentially yielding new compounds with valuable properties.
Advanced Spectroscopic Techniques for Dynamic Studies
To gain a complete picture of this compound, its structural and dynamic properties must be thoroughly characterized. Advanced spectroscopic techniques will be indispensable for this purpose. While basic characterization through NMR and mass spectrometry will be a necessary first step, more advanced methods could provide deeper insights. For example, time-resolved spectroscopy could be employed to study the behavior of the molecule in its excited states, which is particularly relevant given the presence of the chromophoric nitrobenzoyl moiety. Techniques such as 2D NMR could elucidate complex structural connectivities and conformational dynamics in solution.
Integration into Emerging Chemical Technologies (e.g., Flow Chemistry)
Looking towards practical applications, future research should explore the integration of this compound into emerging chemical technologies. Flow chemistry, in particular, offers numerous advantages for the synthesis and manipulation of chemical compounds, including improved safety, scalability, and reaction control. Investigating the synthesis and subsequent transformations of this compound in continuous flow reactors could lead to more efficient and sustainable chemical processes. This line of inquiry would position the compound at the forefront of modern chemical manufacturing and discovery.
Q & A
Q. What are the established synthetic routes for 4-benzoylphenyl 3-methyl-4-nitrobenzoate, and what purification methods are recommended?
The compound can be synthesized via a two-step esterification process. First, 3-methyl-4-nitrobenzoic acid is activated using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the corresponding acyl chloride. This intermediate is then reacted with 4-benzoylphenol under basic conditions (e.g., pyridine or triethylamine) to yield the ester. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity should be confirmed via TLC and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies key functional groups, such as the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹).
- NMR Spectroscopy :
- ¹H NMR : Signals for the benzoyl phenyl protons (δ 7.5–8.0 ppm), methyl groups (δ 2.5–2.7 ppm), and aromatic protons adjacent to the nitro group (δ 8.1–8.3 ppm).
- ¹³C NMR : Confirms ester carbonyl (δ ~168 ppm) and nitro-substituted carbons (δ ~148 ppm).
Q. What in vivo models are suitable for evaluating the lipid-lowering effects of this compound?
The Triton WR-1339-induced hyperlipidemic rat model is widely used. Key parameters include:
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
- Crystal Growth : Slow evaporation from a saturated DCM/hexane solution at 4°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Refinement : SHELXL (for small-molecule refinement) to model atomic positions and thermal parameters. Hydrogen-bonding networks can be analyzed using ORTEP-3 for graphical representation. Challenges include resolving disorder in the nitro or benzoyl groups due to rotational flexibility .
Q. How should researchers address contradictory data in lipid-lowering efficacy across studies?
Contradictions may arise from variations in animal models (e.g., diet-induced vs. Triton-induced hyperlipidemia) or dosing regimens. To resolve discrepancies:
- Meta-Analysis : Pool data from multiple studies using random-effects models.
- Dose-Response Studies : Test a wider range of concentrations (e.g., 10–100 mg/kg) to identify optimal efficacy.
- Mechanistic Validation : Use knockout rodent models to confirm target engagement (e.g., PPAR-α/γ pathways) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like HMG-CoA reductase.
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and nitro group orientation to correlate structure with activity .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Substituent Modification : Replace the nitro group with electron-withdrawing groups (e.g., cyano) or introduce halogens to enhance metabolic stability.
- Scaffold Hybridization : Merge with pyrrole-2-carboxamide derivatives (e.g., as in N-(4-benzoylphenyl) analogs) to improve lipid solubility.
- In Vitro Screening : Test derivatives against HepG2 cells for LDL receptor upregulation or inhibition of cholesterol ester transfer protein (CETP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
